Difluoro(trifluoromethyl)alumane
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Overview
Description
Difluoro(trifluoromethyl)alumane is a compound that has garnered significant interest in the field of organofluorine chemistry. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to an aluminum center. The unique electronic properties imparted by the fluorine atoms make this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluoro(trifluoromethyl)alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium, followed by treatment with a difluorinating agent such as sulfur tetrafluoride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the aluminum-fluorine bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the safe handling of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: Difluoro(trifluoromethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can act as a reagent in redox reactions involving other substrates.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles include alkoxides, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition.
Major Products: The major products of these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reaction with alkoxides can yield alkoxy-substituted aluminum compounds .
Scientific Research Applications
Difluoro(trifluoromethyl)alumane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which difluoro(trifluoromethyl)alumane exerts its effects involves the formation of strong aluminum-fluorine bonds, which can influence the reactivity of adjacent functional groups. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Trifluoromethylaluminum: Similar in structure but lacks the difluoro groups, making it less versatile in certain reactions.
Difluoroalkanes: These compounds share the difluoro motif but do not contain aluminum, resulting in different reactivity and applications.
Uniqueness: Difluoro(trifluoromethyl)alumane is unique due to the combination of difluoro and trifluoromethyl groups attached to an aluminum center. This unique structure imparts distinct electronic properties, making it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
827026-99-3 |
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Molecular Formula |
CAlF5 |
Molecular Weight |
133.984 g/mol |
IUPAC Name |
difluoro(trifluoromethyl)alumane |
InChI |
InChI=1S/CF3.Al.2FH/c2-1(3)4;;;/h;;2*1H/q;+2;;/p-2 |
InChI Key |
JPOOMLXFLOISOK-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)[Al](F)F |
Origin of Product |
United States |
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